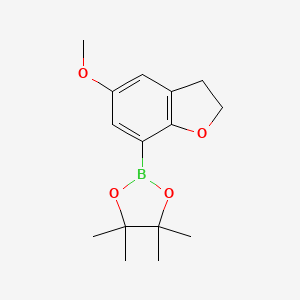
2-(5-Methoxy-2,3-dihydrobenzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-methoxy-2,3-dihydro-1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound that features a benzofuran moiety and a dioxaborolane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methoxy-2,3-dihydro-1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Formation of the Benzofuran Core: This can be achieved through a cyclization reaction of a suitable precursor, such as a phenol derivative, under acidic or basic conditions.
Methoxylation: Introduction of the methoxy group can be done via methylation of the hydroxyl group using reagents like methyl iodide in the presence of a base.
Dioxaborolane Formation: The dioxaborolane group can be introduced through a reaction with a boronic acid derivative under suitable conditions, often involving a palladium-catalyzed coupling reaction.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the benzofuran ring.
Reduction: Reduction reactions may target the benzofuran ring, potentially converting it to a more saturated structure.
Substitution: The compound can undergo substitution reactions, especially at the methoxy group or the boron atom in the dioxaborolane group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogenating agents or nucleophiles for substitution at the methoxy group.
Major Products Formed
Oxidation: Formation of hydroxylated or carbonyl derivatives.
Reduction: Formation of more saturated benzofuran derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions, particularly in cross-coupling reactions.
Materials Science:
Biology and Medicine
Drug Development: Potential use as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
Polymer Chemistry: Use in the synthesis of novel polymers with unique properties.
Mechanism of Action
The mechanism of action of 2-(5-methoxy-2,3-dihydro-1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The dioxaborolane group may also play a role in facilitating these interactions through its boron atom.
Comparison with Similar Compounds
Similar Compounds
2-(5-methoxy-2,3-dihydro-1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: can be compared with other benzofuran derivatives and dioxaborolane-containing compounds.
Uniqueness
- The combination of the benzofuran and dioxaborolane groups in a single molecule may confer unique properties, such as enhanced binding affinity or stability, making it distinct from other similar compounds.
Properties
Molecular Formula |
C15H21BO4 |
|---|---|
Molecular Weight |
276.14 g/mol |
IUPAC Name |
2-(5-methoxy-2,3-dihydro-1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H21BO4/c1-14(2)15(3,4)20-16(19-14)12-9-11(17-5)8-10-6-7-18-13(10)12/h8-9H,6-7H2,1-5H3 |
InChI Key |
AEZVHXFETNZUSZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2OCC3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















